N-(4-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)butanamide
Description
N-(4-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)butanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Properties
Molecular Formula |
C19H18N2O3S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)butanamide |
InChI |
InChI=1S/C19H18N2O3S/c1-3-17(25-19-21-15-6-4-5-7-16(15)24-19)18(23)20-14-10-8-13(9-11-14)12(2)22/h4-11,17H,3H2,1-2H3,(H,20,23) |
InChI Key |
XSRBMKIIJKQSCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzoxazole Core: This can be achieved by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Thioether Formation: The benzoxazole core can be reacted with a suitable thiol compound to introduce the sulfanyl group.
Amide Bond Formation: The final step involves the coupling of the acetylphenyl group with the benzoxazole derivative through an amide bond formation, which can be facilitated by coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)butanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to form alcohols.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)butanamide would depend on its specific biological target. Generally, benzoxazole derivatives can interact with various molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole cores but different substituents.
Thioether-Containing Compounds: Compounds with similar sulfanyl groups.
Amide-Linked Compounds: Compounds with similar amide linkages.
Uniqueness
N-(4-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)butanamide is unique due to its specific combination of functional groups, which may confer distinct biological or chemical properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
